molecular formula C8H8Br2O2 B1296824 1,4-Dibromo-2,5-dimethoxybenzene CAS No. 2674-34-2

1,4-Dibromo-2,5-dimethoxybenzene

Cat. No.: B1296824
CAS No.: 2674-34-2
M. Wt: 295.96 g/mol
InChI Key: CHCLRVOURKGRSW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Dibromo-2,5-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that affects the enzyme’s activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For instance, the inhibition of an enzyme by this compound can lead to the accumulation or depletion of specific metabolites, thereby affecting metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in cellular function and metabolism. High doses of this compound have been associated with toxic effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For instance, it can inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell. This can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its overall biochemical activity and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can have significant implications for its biochemical activity and overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dimethoxybenzene can be synthesized through the bromination of 1,4-dimethoxybenzene. One common method involves dissolving 1,4-dimethoxybenzene in glacial acetic acid and adding bromine dropwise at room temperature. The reaction mixture is then stirred for several hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient bromination agents and optimized reaction conditions to achieve higher yields and purity. For example, the use of potassium acetate as a trapping agent for hydrogen bromide can improve the yield and simplify the work-up process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of acetic acid.

    Nucleophilic Substitution: Cyanide ions (CN-) in the presence of a suitable solvent.

Major Products:

Comparison with Similar Compounds

  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1-Bromo-2,5-dimethoxybenzene
  • 2,5-Dibromohydroquinone

Comparison: 1,4-Dibromo-2,5-dimethoxybenzene is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, 1,4-dibromo-2,5-dimethylbenzene lacks the methoxy groups, which affects its solubility and reactivity . Similarly, 2,5-dibromohydroquinone has hydroxyl groups instead of methoxy groups, leading to different chemical behavior .

Properties

IUPAC Name

1,4-dibromo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLRVOURKGRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282647
Record name 1,4-Dibromo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2674-34-2
Record name 2674-34-2
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Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Record name 1,4-Dibromo-2,5-dimethoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1,4-Dibromo-2,5-dimethoxybenzene and how is it characterized?

A1: this compound (C8H8Br2O2) is a benzene derivative with bromine and methoxy substituents. Its structure exhibits inversion symmetry, with one half-molecule representing the asymmetric unit [, ]. This symmetrical arrangement influences its reactivity and potential applications.

Q2: What are the key applications of this compound in synthetic chemistry?

A2: this compound serves as a versatile building block in organic synthesis. Notably, it acts as a precursor for generating arynes []. These highly reactive intermediates readily undergo [2+2] cycloadditions with dienes like 1,1-dimethoxyethene, leading to the formation of benzocyclobutenes, a class of compounds with unique structural and electronic properties [].

Q3: How is this compound utilized in materials science, particularly in the context of photovoltaic devices?

A3: Researchers have incorporated this compound as a monomer in the synthesis of alternating donor-acceptor copolymers []. The dimethoxybenzene unit acts as an electron-rich donor, while other components in the polymer backbone serve as acceptors. This donor-acceptor arrangement facilitates charge transport, a crucial property for efficient photovoltaic devices [].

Q4: What is the role of the methoxy groups in this compound when used in polymer synthesis?

A4: In the context of polymer synthesis for photovoltaic applications, the methoxy groups in this compound can function as thermally removable solubilizing groups []. These groups enhance the polymer's solubility during synthesis and processing. Upon heating, they can be cleaved, leading to changes in the polymer's morphology and potentially influencing its optoelectronic properties [].

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